molecular formula C7H5ClF3N B1585905 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine CAS No. 22123-14-4

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

Cat. No. B1585905
CAS RN: 22123-14-4
M. Wt: 195.57 g/mol
InChI Key: SXLBWNSGCIEART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine, or 2C6M4TFP, is an organic compound with a molecular formula of C7H5ClF3N. It is a colorless liquid and has a pungent odor. It is an important intermediate for the production of pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of organic compounds and as a catalyst for certain chemical reactions.

Scientific Research Applications

Agrochemical Industry

This compound serves as a key structural motif in active ingredients used in the agrochemical industry. It’s particularly valuable in the synthesis of pesticides that protect crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to its effectiveness .

Pharmaceutical Applications

Several pharmaceuticals incorporate 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine due to its trifluoromethyl group. This moiety is present in FDA-approved drugs, indicating its significance in medicinal chemistry. The compound’s derivatives are used in drugs for various diseases and disorders, showcasing its versatility in drug design .

Organic Synthesis

In organic synthesis, this compound acts as a catalyst and is investigated as a potential replacement for ruthenium. It catalyzes the oxidation of dicarboxylates, demonstrating its utility in synthetic chemistry applications .

Metal-Organic Frameworks (MOFs)

The compound is used in the synthesis of metal-organic frameworks, which are porous materials with applications in gas storage, separation, and catalysis. Its role in the formation of MOFs highlights its importance in materials science .

Veterinary Products

Apart from human pharmaceuticals, 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is also used in veterinary medicine. It’s found in products that treat and prevent diseases in animals, reflecting its broad biological activity .

Herbicide Production

One of the derivatives of this compound, chlorfenapyr, is used as a herbicide. It exhibits herbicidal activity and can control cyanobacteria in water, making it a valuable tool in agricultural management .

Synthesis of Methiodide Salts

The compound is involved in the synthesis of methiodide salts. These salts have various applications, including as intermediates in organic reactions .

Regioexhaustive Functionalization

Derivatives of chloro (trifluoromethyl)pyridines, such as 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine , are used as model substrates for regioexhaustive functionalization. This process is crucial for creating compounds with specific structural arrangements, which is essential in the development of new chemicals with desired properties .

properties

IUPAC Name

2-chloro-6-methyl-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLBWNSGCIEART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371490
Record name 2-chloro-6-methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

CAS RN

22123-14-4
Record name 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22123-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-6-methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.